molecular formula C16H13Cl2N5O3S B12380981 4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide

4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide

Cat. No.: B12380981
M. Wt: 426.3 g/mol
InChI Key: VNQGMWWJUNKCJL-UHFFFAOYSA-N
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Description

4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dichlorophenyl group and a benzenesulfonamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then diazotized and coupled with benzenesulfonamide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
  • 4-chloro-6-(phenylamino)-1,3,5-triazin-2-ylamino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl

Uniqueness

Compared to similar compounds, 4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzenesulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H13Cl2N5O3S

Molecular Weight

426.3 g/mol

IUPAC Name

4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H13Cl2N5O3S/c1-9-15(21-20-11-3-5-12(6-4-11)27(19,25)26)16(24)23(22-9)14-7-2-10(17)8-13(14)18/h2-8,22H,1H3,(H2,19,25,26)

InChI Key

VNQGMWWJUNKCJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)Cl)Cl)N=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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